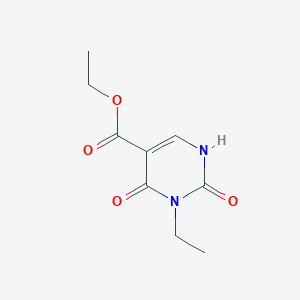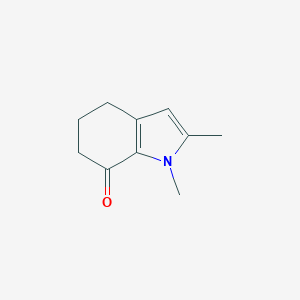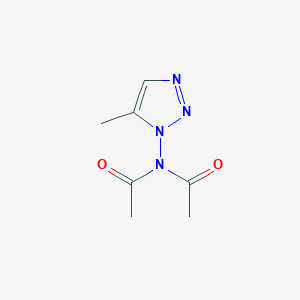
Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDT) is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. EDT is a pyrimidine derivative that has a unique structure and exhibits interesting biological properties.
科学研究应用
Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In material science, Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and as a ligand for the preparation of coordination polymers. In agriculture, Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been used as a pesticide and as a growth regulator for plants.
作用机制
The mechanism of action of Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been shown to modulate signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can reduce the growth of tumors, improve cognitive function, and protect against neurodegeneration.
实验室实验的优点和局限性
Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate also has some limitations, including its poor solubility in water and its tendency to form aggregates in solution.
未来方向
There are several future directions for Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate research, including the development of new synthetic methods, the exploration of its potential as a drug candidate, and the investigation of its applications in material science and agriculture. One potential area of research is the development of Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate-based MOFs for drug delivery and catalysis. Another potential area of research is the investigation of Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a growth regulator for crops and as a natural pesticide.
Conclusion:
In conclusion, Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized through various methods, and it exhibits interesting biological properties. Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential applications in medicinal chemistry, material science, and agriculture. The mechanism of action of Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several advantages for lab experiments, but it also has some limitations. There are several future directions for Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate research, and further studies are needed to fully understand its potential applications.
合成方法
Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized through various methods, including the Biginelli reaction, the Hantzsch reaction, and the Gewald reaction. The most common method for synthesizing Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions in ethanol or methanol, and the product is obtained in good yield.
属性
CAS 编号 |
168428-18-0 |
|---|---|
产品名称 |
Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
分子式 |
C9H12N2O4 |
分子量 |
212.2 g/mol |
IUPAC 名称 |
ethyl 3-ethyl-2,4-dioxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-3-11-7(12)6(5-10-9(11)14)8(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,14) |
InChI 键 |
NOCBPBUSWKOOBH-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CNC1=O)C(=O)OCC |
规范 SMILES |
CCN1C(=O)C(=CNC1=O)C(=O)OCC |
同义词 |
5-CARBETHOXY-3-ETHYLURACIL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)



![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)
![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)


![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)


